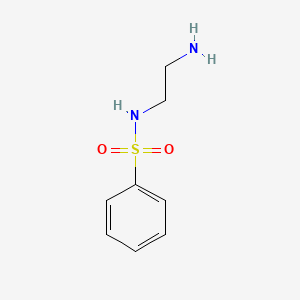

N-(2-aminoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-aminoethyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound has a molecular weight of 200.26 .

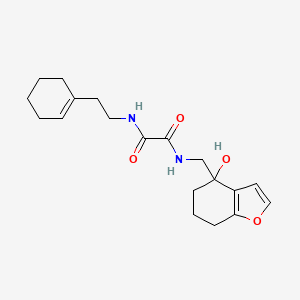

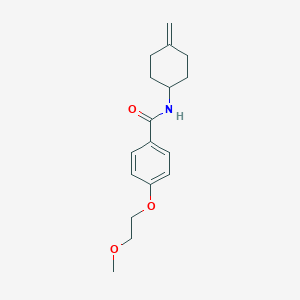

Molecular Structure Analysis

The molecular formula of “this compound” is C8H12N2O2S . The InChI key, which is a unique identifier for chemical substances, is FXNSVEQMUYPYJS-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that benzenesulfonamides can participate in a variety of chemical reactions due to the presence of the sulfonamide group .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 200.26 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 387.4±44.0 °C at 760 mmHg, and a flash point of 188.1±28.4 °C .

Scientific Research Applications

Synthesis and Characterization :

- N-(2-aminophenyl)benzenesulfonamide and its derivatives have been synthesized and characterized by various spectroscopic techniques. These compounds have been analyzed for their antimicrobial activity and investigated using methods such as FT-IR, 1H and 13C NMR, and single crystal X-ray diffraction. Density Functional Theory (DFT) optimizations have been employed to analyze their molecular geometry, vibrational wavenumbers, and chemical shifts (Demircioğlu et al., 2018).

Catalysis and Synthesis Applications :

- Research has demonstrated the potential of these compounds in the recognition of different types of amino groups. This was particularly noted in the N-alkylation of complex molecules with alcohols, facilitating the progress of transition-metal-catalyzed "hydrogen autotransfer" processes (Lu et al., 2015).

Inhibitory and Binding Studies :

- N-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors (CAIs). These studies involved inhibition and structural investigations, providing insights into their mechanisms of action (Di Fiore et al., 2011).

Chemical Transformations and Scaffold Development :

- Polymer-supported benzenesulfonamides prepared from various immobilized primary amines have been used as key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, summarizing individual strategies in their application (Fülöpová & Soural, 2015).

Potential in Photodynamic Therapy :

- New derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These properties are particularly relevant for photodynamic therapy applications in cancer treatment, given their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Antimicrobial and Antitumor Activity :

- Ureido-substituted benzenesulfonamides have shown significant inhibition of human carbonic anhydrases and exhibited antimetastatic activity in breast cancer models. This indicates their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Safety and Hazards

“N-(2-aminoethyl)benzenesulfonamide” is considered hazardous. It can cause severe skin burns and eye damage. It’s harmful if swallowed. Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Mechanism of Action

Target of Action

N-(2-aminoethyl)benzenesulfonamide primarily targets Carbonic Anhydrase 2 (CA2) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)benzenesulfonamide interacts with various enzymes and proteins. For instance, it has been found to inhibit the growth and induce apoptosis of human hepatocellular carcinoma cells when combined with hypoxic conditions . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFJSUCEQDCCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42988-32-9 |

Source

|

| Record name | N-(2-aminoethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)